2-Oxo-2,3-dihydro-1,3-oxazole-5-carbonyl chloride
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Overview
Description
2-Oxo-2,3-dihydrooxazole-5-carbonyl chloride is a chemical compound with the molecular formula C4H2ClNO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2,3-dihydrooxazole-5-carbonyl chloride typically involves the chlorination of 2-oxo-2,3-dihydrooxazole-5-carboxylic acid. One common method is to react the carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
C4H3NO3+SOCl2→C4H2ClNO3+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of 2-Oxo-2,3-dihydrooxazole-5-carbonyl chloride can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2,3-dihydrooxazole-5-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2-oxo-2,3-dihydrooxazole-5-carboxylic acid.
Condensation Reactions: It can react with amines to form amides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, tetrahydrofuran.
Catalysts: Pyridine, triethylamine.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
2-Oxo-2,3-dihydrooxazole-5-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-2,3-dihydrooxazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to create a wide range of compounds.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2,3-dihydrooxazole-5-carboxylic acid
- Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate
- 2-Oxo-2,3-dihydrooxazole-5-carboxamide
Uniqueness
2-Oxo-2,3-dihydrooxazole-5-carbonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo substitution reactions with a wide range of nucleophiles makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
64843-26-1 |
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Molecular Formula |
C4H2ClNO3 |
Molecular Weight |
147.51 g/mol |
IUPAC Name |
2-oxo-3H-1,3-oxazole-5-carbonyl chloride |
InChI |
InChI=1S/C4H2ClNO3/c5-3(7)2-1-6-4(8)9-2/h1H,(H,6,8) |
InChI Key |
QBJCGEKWMGNZAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=O)N1)C(=O)Cl |
Origin of Product |
United States |
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